4-Vinylphenol (CAS 2628-17-3), frequently polymerized to poly(4-vinylphenol) (PVPh), is a high-value functional aromatic monomer critical to the formulation of advanced electronic materials, photoresists, and specialized adhesives . Characterized by its highly reactive vinyl group and hydrogen-bonding phenolic hydroxyl moiety, the compound yields polymers with a high glass transition temperature (Tg ≈ 150°C) and excellent solubility in aqueous alkaline developers . In procurement contexts, pure 4-vinylphenol is highly susceptible to spontaneous polymerization; thus, it is typically sourced either as a stabilized solution (e.g., in propylene glycol) or synthesized in situ via the quantitative hydrolysis of its storage-stable precursor, 4-acetoxystyrene [1]. Its unique combination of film-forming behavior, thermal resistance, and a relatively high dielectric constant makes it a foundational material in organic electronics and semiconductor lithography .
Generic substitution of 4-vinylphenol with standard styrenic or phenolic monomers fails due to fundamentally divergent thermomechanical and electronic profiles. While unsubstituted styrene is cheaper and easier to handle, the resulting polystyrene completely lacks the phenolic hydroxyl groups required for aqueous base solubility and hydrogen-bonding, rendering it useless for positive photoresist development and high-adhesion coatings [1]. Conversely, traditional phenol-formaldehyde (Novolac) resins offer base solubility but suffer from lower thermal stability, typically degrading or flowing at temperatures where poly(4-vinylphenol) remains structurally intact (up to 200°C) [1]. Furthermore, in organic thin-film transistors (OTFTs), standard acrylic dielectrics like PMMA provide insufficient capacitance (k ≈ 2.5-2.9) compared to the highly polarizable PVPh (k ≈ 4.0-4.6), making 4-vinylphenol irreplaceable for low-voltage device architectures [2].
In the fabrication of organic thin-film transistors (OTFTs), the dielectric constant of the gate insulator directly dictates the required operating voltage. Poly(4-vinylphenol) (PVPh) films exhibit a significantly higher dielectric constant than standard polymer insulators due to the orientational polarization of the polar phenol groups [1].
| Evidence Dimension | Dielectric constant (k) |
| Target Compound Data | Poly(4-vinylphenol) (k = 4.0 - 4.6) |
| Comparator Or Baseline | Poly(methyl methacrylate) (PMMA) (k = 2.5 - 2.9) |
| Quantified Difference | ~40-80% higher dielectric constant for PVPh. |
| Conditions | Thin-film gate dielectric layer in field-effect transistors. |
A higher dielectric constant enables lower-voltage operation and higher field-effect mobility in printed organic electronics, justifying the premium over standard acrylic dielectrics.
For high-resolution positive photoresists, the binder resin must withstand aggressive thermal baking steps without pattern deformation. Poly(4-vinylphenol) demonstrates superior thermomechanical stability compared to industry-standard phenol-formaldehyde Novolac resins [1].
| Evidence Dimension | Maximum thermal processing temperature |
| Target Compound Data | Poly(4-vinylphenol) (Structurally stable up to ~200°C) |
| Comparator Or Baseline | Novolac resins (Typically limited to <150°C before flow or deformation) |
| Quantified Difference | ~50°C higher thermal processing window for PVPh. |
| Conditions | Semiconductor lithography baking and curing steps. |
Allows manufacturers to utilize higher-temperature processing steps for densely packed integrated circuits without compromising the structural integrity of the resist.
The unhindered nature of the vinyl group in 4-vinylphenol makes it exceptionally reactive in radical-mediated pathways compared to substituted analogs. Nanosecond laser flash photolysis reveals that 4-vinylphenol radical cations react with neutral styrenes at near-diffusion-controlled rates [1].
| Evidence Dimension | Radical cation reaction rate constant |
| Target Compound Data | 4-Vinylphenol radical cations (1 x 10^8 to 5 x 10^8 M^-1 s^-1) |
| Comparator Or Baseline | Beta-alkyl substituted analogs like isoeugenol (Significantly reduced reactivity) |
| Quantified Difference | Orders of magnitude faster reaction kinetics for the unhindered 4-vinylphenol. |
| Conditions | Nanosecond laser flash photolysis in solution. |
Critical for buyers formulating fast-curing resins or synthesizing biomimetic lignan architectures where rapid radical dimerization is required.
Because pure 4-vinylphenol is prone to spontaneous polymerization, industrial-scale procurement often relies on 4-acetoxystyrene. The acetoxy-protected monomer can be shipped in bulk and polymerized, followed by acid- or base-catalyzed transesterification to yield pure poly(4-vinylphenol) [1].
| Evidence Dimension | Storage stability and synthetic yield |
| Target Compound Data | 4-Acetoxystyrene precursor (Stable for bulk transport; yields pure PVPh post-hydrolysis) |
| Comparator Or Baseline | Unprotected 4-vinylphenol monomer (Requires heavy stabilization; high risk of premature polymerization) |
| Quantified Difference | 4-Acetoxystyrene provides months of shelf stability compared to the highly transient unprotected monomer, while still achieving >95% conversion to PVPh. |
| Conditions | Industrial scale-up and bulk transport. |
Dictates the procurement strategy: buyers requiring bulk material should source 4-acetoxystyrene for in situ deprotection rather than risking the instability of pure 4-vinylphenol.
Poly(4-vinylphenol) is heavily utilized as a cross-linked gate dielectric in organic thin-film transistors (OTFTs). Its high dielectric constant (k ≈ 4.0-4.6) and compatibility with solution-based processing (such as inkjet printing) make it the optimal choice for flexible, low-voltage organic electronics [1].
Due to its rapid dissolution rate in aqueous alkaline developers and exceptional thermal stability (up to 200°C), PVPh is a preferred binder resin in positive photoresists. It is frequently copolymerized with alkyl-substituted derivatives to precisely tune the dissolution rate for high-resolution microelectronic manufacturing [2].
The dense concentration of phenolic hydroxyl groups allows PVPh to act as a powerful hydrogen-bond donor. It is procured for blending with hydrogen-bond accepting polymers (like polymethacrylates or polyethers) to modify surface characteristics, enhance adhesion, and improve the impact resistance of hot-melt adhesives [2].
Corrosive;Acute Toxic;Irritant;Health Hazard